

Spectroscopic Analysis of Ethyl 4-ethylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-ethylbenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-ethylbenzoate** ($C_{11}H_{14}O_2$), a key aromatic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 4-ethylbenzoate**
- Molecular Formula: $C_{11}H_{14}O_2$
- Molecular Weight: 178.23 g/mol [\[1\]](#)
- CAS Number: 36207-13-3[\[1\]](#)
- Canonical SMILES: CCC1=CC=C(C=C1)C(=O)OCC[\[1\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Ethyl 4-ethylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.90	Doublet	2H	Aromatic (ortho)
~7.25	Doublet	2H	Aromatic (meta)
4.35	Quartet	2H	-O-CH ₂ -CH ₃
2.70	Quartet	2H	Ar-CH ₂ -CH ₃
1.38	Triplet	3H	-O-CH ₂ -CH ₃
1.25	Triplet	3H	Ar-CH ₂ -CH ₃

¹³C NMR[1]

Chemical Shift (ppm)	Assignment
~166.0	Carbonyl (C=O)
~148.0	Aromatic (quaternary, C-CH ₂)
~130.0	Aromatic (quaternary, C-C=O)
~129.5	Aromatic (CH, ortho)
~127.8	Aromatic (CH, meta)
~60.8	-O-CH ₂ -CH ₃
~29.0	Ar-CH ₂ -CH ₃
~15.5	Ar-CH ₂ -CH ₃
~14.3	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1610, ~1510	Medium	C=C stretch (aromatic)
~1270, ~1100	Strong	C-O stretch (ester)
~850	Strong	C-H bend (p-disubstituted)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
178	Moderate	[M] ⁺ (Molecular Ion)[1]
150	Low	[M - C ₂ H ₄] ⁺
133	High	[M - OC ₂ H ₅] ⁺ [1]
105	Moderate	[M - C ₂ H ₅ - CO] ⁺ [1]
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Ethyl 4-ethylbenzoate** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Pulse width: 30°
- Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Spectral width: -10 to 220 ppm
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

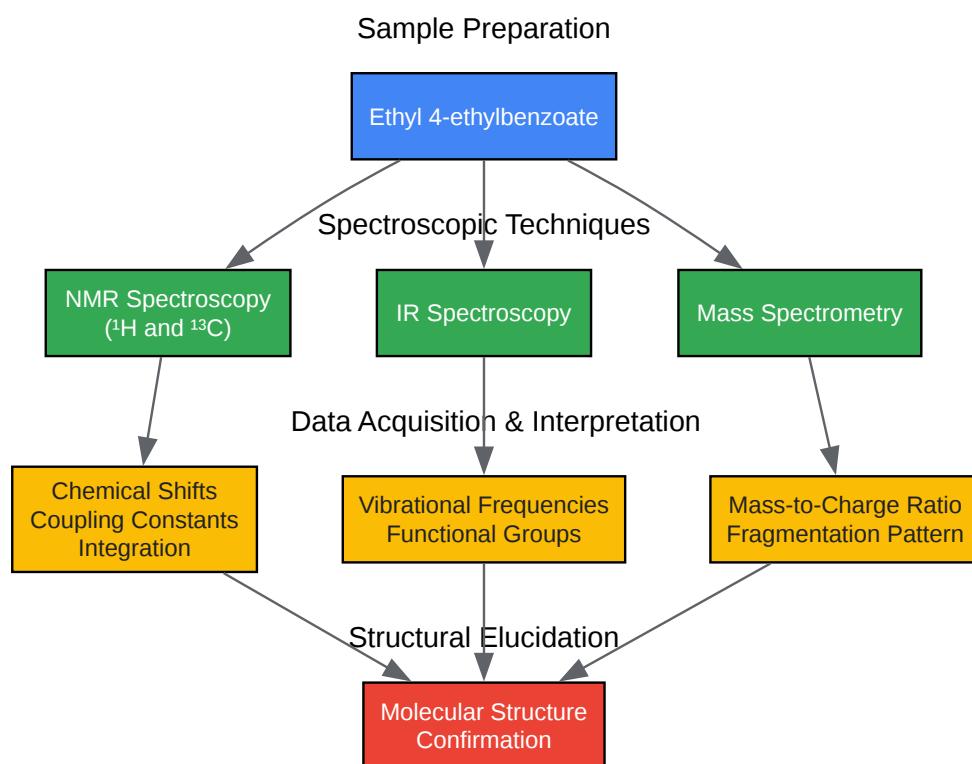
- Sample Preparation: A drop of neat **Ethyl 4-ethylbenzoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16
- Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is converted to absorbance.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
- Ionization: Electron Ionization (EI) is performed at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion.
- Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values.

Visualization of Spectroscopic Workflow

Spectroscopic Analysis Workflow for Ethyl 4-ethylbenzoate

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Caption: Workflow for the spectroscopic analysis of **Ethyl 4-ethylbenzoate**.

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References

- 1. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-ethylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605955#spectroscopic-data-of-ethyl-4-ethylbenzoate-nmr-ir-ms>]

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